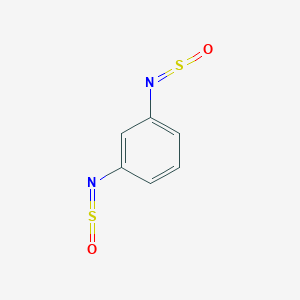

1,3-Bis(sulfinylamino)benzene

Übersicht

Beschreibung

1,3-Bis(sulfinylamino)benzene is an organic compound characterized by the presence of two sulfinylamino groups attached to a benzene ring

Vorbereitungsmethoden

The synthesis of 1,3-Bis(sulfinylamino)benzene typically involves the reaction of 1,3-diaminobenzene with sulfinyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure the stability of the intermediate products. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Analyse Chemischer Reaktionen

1,3-Bis(sulfinylamino)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can convert the sulfinyl groups to sulfide groups using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for the introduction of various functional groups. Common reagents include halogens and nitrating agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

1. Synthesis of Complex Organic Molecules

1,3-Bis(sulfinylamino)benzene serves as an intermediate in the synthesis of more complex organic compounds. Its structure allows for diverse functionalization, making it a valuable building block in organic synthesis.

2. Catalysis

The compound has been investigated for its potential as a catalyst in various reactions due to its ability to stabilize reactive intermediates. Its sulfinyl groups can participate in coordination with metal centers, enhancing catalytic efficiency in organic transformations.

Biological Applications

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals and reduce oxidative stress in biological systems, suggesting potential applications in health and disease management.

2. Inhibition of Protein-Protein Interactions

Recent studies have focused on the compound's ability to inhibit key protein-protein interactions involved in various diseases. For instance, it has shown promise as an inhibitor of the Keap1-Nrf2 interaction, which plays a critical role in cellular defense against oxidative stress .

Medicinal Applications

1. Drug Development

The compound's unique structure makes it a candidate for drug development, particularly in creating new therapeutic agents targeting oxidative stress-related diseases. Its ability to modulate biological pathways opens avenues for designing drugs with improved efficacy and safety profiles.

2. Pharmaceutical Intermediates

this compound is also being explored as a pharmaceutical intermediate in the synthesis of novel drug candidates. Its functional groups can be modified to create derivatives with enhanced biological activity.

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Intermediate | Valuable for synthesizing complex organic molecules |

| Catalysis | Reaction Stabilization | Enhances catalytic efficiency through metal coordination |

| Biology | Antioxidant Activity | Scavenges free radicals; reduces oxidative stress |

| Protein Inhibition | Inhibits Keap1-Nrf2 interaction; potential in disease management | |

| Medicine | Drug Development | Modulates pathways related to oxidative stress |

| Pharmaceutical Intermediates | Promising for synthesizing novel drug candidates |

Case Studies

Case Study 1: Antioxidant Efficacy

A study demonstrated that this compound significantly reduced oxidative stress markers in cellular models. The compound exhibited an IC50 value indicating effective scavenging of reactive oxygen species (ROS), highlighting its potential as an antioxidant agent.

Case Study 2: Inhibition of Keap1-Nrf2 Interaction

In vitro assays revealed that this compound effectively inhibited the Keap1-Nrf2 protein-protein interaction at concentrations relevant to therapeutic use. This inhibition led to increased expression of Nrf2 target genes involved in cellular defense mechanisms against oxidative damage.

Wirkmechanismus

The mechanism by which 1,3-Bis(sulfinylamino)benzene exerts its effects involves interactions with various molecular targets. The sulfinyl groups can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The benzene ring provides a stable framework that can facilitate these interactions.

Vergleich Mit ähnlichen Verbindungen

1,3-Bis(sulfinylamino)benzene can be compared with other similar compounds such as:

1,3-Bis(sulfonylamino)benzene: This compound has sulfonyl groups instead of sulfinyl groups, which can lead to different reactivity and stability.

1,3-Diaminobenzene: The precursor to this compound, it lacks the sulfinyl groups and thus has different chemical properties.

1,3-Bis(thiolamino)benzene: This compound contains thiol groups, which can engage in different types of chemical reactions compared to sulfinyl groups.

Biologische Aktivität

1,3-Bis(sulfinylamino)benzene, an organic compound characterized by the presence of two sulfinylamino groups attached to a benzene ring, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves the reaction of 1,3-diaminobenzene with sulfinyl chloride. This reaction is conducted under controlled conditions to ensure stability and yield. The compound can undergo various chemical reactions, including oxidation to form sulfonyl derivatives and reduction to convert sulfinyl groups to sulfide groups.

Biological Activity

This compound has shown promising biological activities, particularly in the following areas:

- Antimicrobial Properties : Studies indicate that this compound exhibits significant antimicrobial activity against various pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential enzymes.

- Anticancer Potential : Preliminary research suggests that derivatives of this compound may possess anticancer properties. This is hypothesized to occur through the inhibition of cancer cell proliferation and induction of apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against bacteria and fungi | |

| Anticancer | Inhibits proliferation; induces apoptosis |

The biological activity of this compound is believed to involve interactions with various molecular targets. The sulfinyl groups can form hydrogen bonds with active sites on enzymes, potentially inhibiting their function. Additionally, the benzene ring provides a stable framework that facilitates these interactions.

Case Studies and Research Findings

Recent studies have explored the biological effects of related compounds and their implications for health:

- Study on Cardiovascular Effects : Research involving sulfonamide derivatives indicated changes in perfusion pressure and coronary resistance in isolated rat heart models. Although not directly studying this compound, these findings highlight the cardiovascular implications of similar compounds .

- Docking Studies : Theoretical docking studies have suggested that certain derivatives could interact effectively with calcium channels in cardiac tissues, which may relate to their observed effects on heart function .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound | Functional Groups | Biological Activity |

|---|---|---|

| 1,3-Bis(sulfonylamino)benzene | Sulfonyl groups | Antimicrobial |

| 1,3-Diaminobenzene | Amino groups | Limited biological data |

| 1,3-Bis(thiolamino)benzene | Thiol groups | Varies significantly |

This table illustrates how variations in functional groups can influence biological activity and reactivity.

Eigenschaften

IUPAC Name |

1,3-bis(sulfinylamino)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O2S2/c9-11-7-5-2-1-3-6(4-5)8-12-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSRJMYGUGPMYMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N=S=O)N=S=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80337447 | |

| Record name | 1,3-bis(sulfinylamino)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17420-01-8 | |

| Record name | N1,N3-Disulfinyl-1,3-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17420-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-bis(sulfinylamino)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.